molecular formula C21H24N2O4 B267307 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Katalognummer B267307
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: LUCZNRYEBLLDKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as SMT C1100, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It has been shown to have promising antitumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Wirkmechanismus

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is a selective inhibitor of the protein kinase CK2, which plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 disrupts the signaling pathways that are essential for cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells (cells that are thought to be responsible for tumor initiation and recurrence).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one potential limitation of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its relatively short half-life, which may limit its efficacy in some settings.

Zukünftige Richtungen

There are several potential future directions for the development of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties, such as increasing its half-life or improving its tissue distribution. Another area of focus is the identification of biomarkers that can be used to predict response to 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100, which could help to personalize treatment and improve patient outcomes. Finally, there is interest in exploring the combination of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 with other targeted therapies or immunotherapies, which may enhance its antitumor activity and reduce the risk of resistance.

Synthesemethoden

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 involves several steps, starting with the reaction of 4-methoxyphenol with 4-bromoanisole to form 2-(4-methoxyphenoxy)anisole. This compound is then reacted with 4-(1-pyrrolidinylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the key intermediate, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. This compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent antitumor activity against a variety of cancer types, including breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.

Eigenschaften

Produktname

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Molekularformel

C21H24N2O4

Molekulargewicht

368.4 g/mol

IUPAC-Name

2-(4-methoxyphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O4/c1-15(27-19-11-9-18(26-2)10-12-19)20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)

InChI-Schlüssel

LUCZNRYEBLLDKD-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC

Kanonische SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.